
6-(Diethylamino)benzofuran-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Diethylamino)-2,3-dihydro-1-benzofuran-3-one is a chemical compound known for its unique structure and properties. This compound belongs to the class of benzofurans, which are heterocyclic compounds containing a fused benzene and furan ring. The diethylamino group attached to the benzofuran core imparts specific chemical and physical properties, making it a subject of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Diethylamino)-2,3-dihydro-1-benzofuran-3-one typically involves multi-step organic reactions. One common method is the Knoevenagel condensation reaction, where 4-(diethylamino)-2-hydroxybenzaldehyde reacts with diethyl malonate in the presence of a base to form the intermediate product. This intermediate then undergoes cyclization to form the benzofuran ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent recovery systems to ensure high yield and purity while minimizing waste and energy consumption.
化学反応の分析
Types of Reactions
6-(Diethylamino)-2,3-dihydro-1-benzofuran-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are used under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties and applications.
科学的研究の応用
6-(Diethylamino)-2,3-dihydro-1-benzofuran-3-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties
作用機序
The mechanism of action of 6-(Diethylamino)-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
類似化合物との比較
Similar Compounds
4-(Diethylamino)-2-hydroxybenzaldehyde: A precursor in the synthesis of 6-(Diethylamino)-2,3-dihydro-1-benzofuran-3-one.
7-Diethylamino-coumarin: Another compound with a diethylamino group, used in fluorescent probes and dyes.
Diethylamino hydroxybenzoyl hexyl benzoate: A UV filter with similar structural features
Uniqueness
6-(Diethylamino)-2,3-dihydro-1-benzofuran-3-one is unique due to its specific benzofuran core and the presence of the diethylamino group. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
特性
分子式 |
C12H15NO2 |
|---|---|
分子量 |
205.25 g/mol |
IUPAC名 |
6-(diethylamino)-1-benzofuran-3-one |
InChI |
InChI=1S/C12H15NO2/c1-3-13(4-2)9-5-6-10-11(14)8-15-12(10)7-9/h5-7H,3-4,8H2,1-2H3 |
InChIキー |
TXHWKXWJMVVPTG-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=O)CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


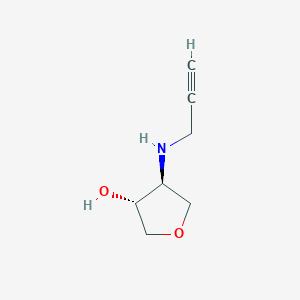
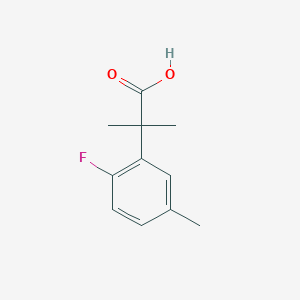
![2',7'-Dibromo-5,7-dichloro-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid](/img/structure/B13345839.png)
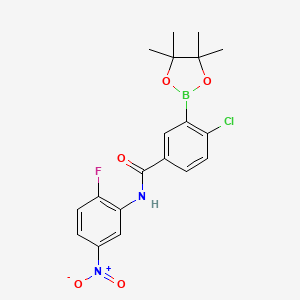
![6-Oxaspiro[3.4]octan-8-ol](/img/structure/B13345847.png)
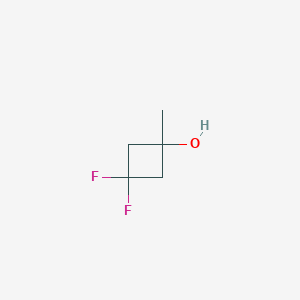


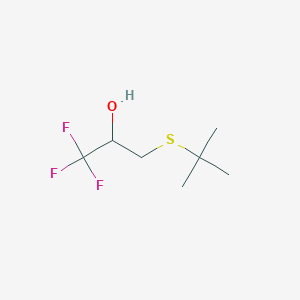

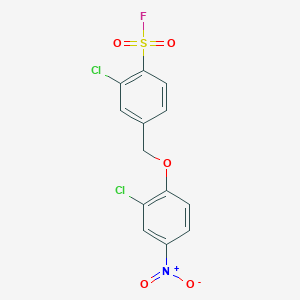
![tert-Butyl (S)-6-(5-(4-iodophenyl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13345881.png)


